ROS inducer 1

Agricultural bactericide Plant bacterial disease Reactive oxygen species inducer

ROS inducer 1 (CAS 2921602-31-3, Compound I29, molecular formula C24H27FN4O) is a small-molecule 1,2,3,4-tetrahydro-β-carboline derivative containing a 3-aminopropanamide moiety. It is a reactive oxygen species (ROS) inducer with bactericidal activity against phytopathogenic bacteria including Xanthomonas axonopodis pv.

Molecular Formula C24H27FN4O
Molecular Weight 406.5 g/mol
Cat. No. B11930525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS inducer 1
Molecular FormulaC24H27FN4O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4CCN(CC4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H27FN4O/c25-18-5-7-19(8-6-18)28-15-13-27(14-16-28)11-10-24(30)29-12-9-21-20-3-1-2-4-22(20)26-23(21)17-29/h1-8,26H,9-17H2
InChIKeyRSIKPNFDYSSUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROS inducer 1 Chemical Identity and Core Activity Profile


ROS inducer 1 (CAS 2921602-31-3, Compound I29, molecular formula C24H27FN4O) is a small-molecule 1,2,3,4-tetrahydro-β-carboline derivative containing a 3-aminopropanamide moiety [1]. It is a reactive oxygen species (ROS) inducer with bactericidal activity against phytopathogenic bacteria including Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Pseudomonas syringae pv. actinidiae (Psa) [1][2]. This compound is supplied as a research-use-only reagent typically at >98% purity and is distinct from unrelated compounds such as ROS-ERS inducer 1, a Pt(II)-NHC complex that acts via endoplasmic reticulum stress in human hepatocellular carcinoma cells [2].

Why Substituting ROS inducer 1 with a Generic Analog May Compromise Your Experimental Outcomes


ROS inducer 1 cannot be arbitrarily substituted with a generic ROS inducer because its antibacterial profile is both pathogen-specific and concentration-dependent. Even within the same 1,2,3,4-tetrahydro-β-carboline series, structurally similar compounds exhibit significantly different in vitro EC50 values and in vivo protective/curative activities against specific bacterial strains [1]. For instance, ROS inducer 2 (Compound I16) and ROS inducer 3 (Compound I6) demonstrate distinct pathogen selectivity profiles and substantially different in vivo protective activities compared to ROS inducer 1, rendering them non-interchangeable for Xoo-focused studies [1]. Furthermore, substitution with commercially available plant bactericides such as bismerthiazol or thiodiazole copper introduces both a different mechanism of action and typically higher EC50 values against Xanthomonas species [2][3]. The quantitative evidence below establishes precisely where ROS inducer 1's differentiation lies.

ROS inducer 1 Quantitative Differentiation Evidence vs. Comparators and Commercial Controls


In Vitro Antibacterial Potency of ROS inducer 1 Against Xanthomonas oryzae pv. oryzae (Xoo) vs. Commercial Controls

ROS inducer 1 demonstrates an in vitro EC50 value of 5.73 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) [1]. This activity is substantially more potent than the commercial plant bactericides bismerthiazol and thiodiazole copper, which exhibit EC50 values ranging from 27.8 to 71.4 μg/mL against Xoo in cross-study comparables [2][3][4]. This magnitude of difference supports selection of ROS inducer 1 for studies requiring a low-concentration ROS-inducing antibacterial agent against Xoo.

Agricultural bactericide Plant bacterial disease Reactive oxygen species inducer

ROS inducer 1 In Vivo Protective and Curative Activity Against Rice Bacterial Blight (Xoo)

In vivo evaluation against Xanthomonas oryzae pv. oryzae (Xoo) in rice revealed that ROS inducer 1 provides 55.74% protective activity and 65.50% curative activity [1]. In cross-study comparison, the commercial bactericide bismerthiazol exhibited only 49.6% protective activity and 42.9% curative activity against rice bacterial leaf blight, while thiodiazole copper showed 42.2% protective activity and 36.1% curative activity [2]. ROS inducer 1 thus demonstrates superior curative activity relative to both commercial comparators.

In vivo efficacy Rice bacterial blight Plant protection

In Vitro Potency of ROS inducer 1 Against Pseudomonas syringae pv. actinidiae (Psa)

ROS inducer 1 exhibits an EC50 of 9.05 μg/mL against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwifruit bacterial canker [1]. Within the same 1,2,3,4-tetrahydro-β-carboline series, ROS inducer 3 (Compound I6) demonstrates an EC50 of 2.86 μg/mL against Psa—a 3.2× higher potency—but has not been characterized against Xoo, the target for which ROS inducer 1 was primarily optimized [1]. Commercial alternatives thiodiazole copper and bismerthiazol typically show EC50 values of 48.9–60.0 μg/mL against Xac (not Psa), with no standardized Psa potency reported [2].

Kiwifruit bacterial canker Pseudomonas syringae ROS inducer

Within-Class Structural Differentiation: ROS inducer 1 (I29) vs. ROS inducer 2 (I16) and ROS inducer 3 (I6)

Direct comparison of the three lead compounds from the same 1,2,3,4-tetrahydro-β-carboline series reveals distinct pathogen-specific activity profiles [1]. ROS inducer 1 (I29) shows an EC50 of 5.73 μg/mL against Xoo and provides 55.74% protective/65.50% curative in vivo activity. ROS inducer 2 (I16) demonstrates an EC50 of 3.43 μg/mL against Xac with 92.50% protective activity—the highest protective activity in the series—but its Xoo activity is not reported. ROS inducer 3 (I6) exhibits the lowest EC50 (2.86 μg/mL) against Psa with 94.02% protective activity, but no data for Xac or Xoo. ROS inducer 1 is the only compound in this series with published quantitative in vivo data specifically for Xoo infection of rice [1].

Structure-activity relationship 1,2,3,4-tetrahydro-β-carboline Pathogen selectivity

Evidence-Based Application Scenarios for ROS inducer 1


In Vitro Screening of Novel Bactericidal Agents Against Xanthomonas oryzae pv. oryzae (Rice Bacterial Blight)

Use ROS inducer 1 as a benchmark ROS-inducing control compound with a validated EC50 of 5.73 μg/mL against Xoo [1]. The compound's well-characterized in vitro potency against Xoo, coupled with cross-study evidence showing superior activity relative to commercial bactericides bismerthiazol and thiodiazole copper [2][3], makes it suitable for establishing baseline inhibitory concentrations in plate-based antibacterial assays. Include appropriate vehicle controls (DMSO) and maintain final solvent concentration below 0.1% to avoid confounding solvent effects.

In Vivo Rice Bacterial Blight Protection and Curative Efficacy Studies

Apply ROS inducer 1 in whole-plant assays to evaluate protective (55.74%) and curative (65.50%) activity against Xoo-induced rice bacterial blight [1]. The curative activity notably exceeds that reported for commercial alternatives bismerthiazol (42.9%) and thiodiazole copper (36.1%) in cross-study comparables [4]. This application is specifically supported for Xoo—data for Xac or Psa in vivo are not available for ROS inducer 1 within the primary literature. Consider using ROS inducer 2 or ROS inducer 3 if Xac or Psa in vivo models are required [1].

Structure-Activity Relationship Studies of 1,2,3,4-Tetrahydro-β-carboline Derivatives

Employ ROS inducer 1 (I29) as a reference compound for comparative SAR analysis within the 1,2,3,4-tetrahydro-β-carboline scaffold. Direct head-to-head comparison data with I16 (ROS inducer 2) and I6 (ROS inducer 3) reveal how subtle structural modifications shift pathogen selectivity profiles [1]. Specifically, I29 is the only series member with comprehensive in vivo Xoo characterization (55.74% protective, 65.50% curative), whereas I16 demonstrates highest protective activity against Xac (92.50%) and I6 exhibits highest protective activity against Psa (94.02%) [1].

ROS-Mediated Bactericidal Mechanism Studies in Phytopathogenic Bacteria

Use ROS inducer 1 as a tool compound to investigate ROS-dependent antibacterial mechanisms. The primary literature establishes that this series of compounds disrupts the intracellular redox balance to exert bactericidal effects [1]. Researchers should pair ROS inducer 1 with appropriate ROS detection probes (e.g., H2DCFDA) and include ROS scavenger controls (e.g., N-acetylcysteine) to confirm ROS-dependent activity. Note that this mechanistic classification is class-level inference; direct quantitative ROS production data for I29 in specific bacterial strains is limited to the parent study's qualitative or semi-quantitative assessments [1].

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